2-Bromo-3-methylfuran
Overview
Description
2-Bromo-3-methylfuran is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-3-methylfuran can be synthesized through several methods. One common approach involves the bromination of 3-methylfuran using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification methods, such as distillation and recrystallization, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-methylfuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding furan derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of this compound can yield 3-methylfuran, typically using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or sodium thiolate in polar solvents.
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Various substituted furans depending on the nucleophile used.
Oxidation: Furan-2-carboxylic acid or other oxidized derivatives.
Reduction: 3-Methylfuran.
Scientific Research Applications
2-Bromo-3-methylfuran has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.
Material Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-Bromo-3-methylfuran exerts its effects depends on the specific reaction or application. In substitution reactions, the bromine atom is typically displaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In oxidation and reduction reactions, the compound undergoes electron transfer processes facilitated by the respective reagents .
Comparison with Similar Compounds
- 3-Bromo-2-methylfuran
- 2-Bromo-5-methylfuran
- 3-Methylfuran
Comparison: 2-Bromo-3-methylfuran is unique due to the position of the bromine atom, which influences its reactivity and the types of reactions it can undergo. Compared to 3-Bromo-2-methylfuran, it exhibits different substitution patterns and reactivity profiles. The presence of the bromine atom at the 2-position makes it more susceptible to nucleophilic substitution compared to 3-Methylfuran, which lacks a halogen substituent .
Properties
IUPAC Name |
2-bromo-3-methylfuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO/c1-4-2-3-7-5(4)6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJBSJDAKSSYFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562198 | |
Record name | 2-Bromo-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64230-60-0 | |
Record name | 2-Bromo-3-methylfuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00562198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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